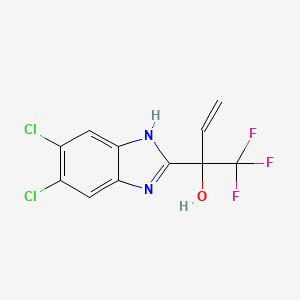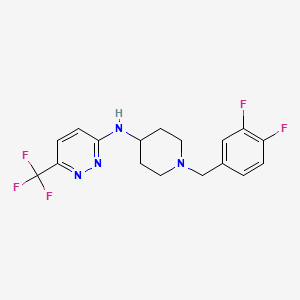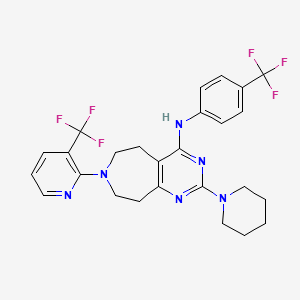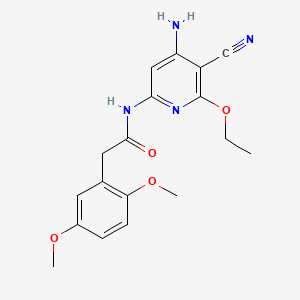
Inhibiteur VIII de JNK
Vue d'ensemble
Description
L’inhibiteur JNK VIII est un inhibiteur de petite molécule qui cible les kinases N-terminales c-Jun (JNK), qui font partie de la famille des protéines kinases activées par les mitogènes (MAPK). Ces kinases jouent un rôle crucial dans la régulation de divers processus physiologiques, notamment les réponses inflammatoires, la prolifération cellulaire, la différenciation, la survie et l’apoptose. L’inhibiteur JNK VIII est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation JNK et ses implications dans des maladies telles que le cancer, le diabète et les troubles neurodégénératifs .
Applications De Recherche Scientifique
L’inhibiteur JNK VIII a un large éventail d’applications dans la recherche scientifique:
Recherche sur le cancer : Il est utilisé pour étudier le rôle de la signalisation JNK dans le développement et la progression du cancer. .
Troubles neurodégénératifs : Le composé est utilisé pour explorer la participation de la signalisation JNK dans les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. .
Maladies inflammatoires : L’inhibiteur JNK VIII est utilisé pour étudier les réponses inflammatoires et la régulation de la production de cytokines. .
Troubles métaboliques : L’inhibiteur est utilisé pour enquêter sur le rôle de la signalisation JNK dans les maladies métaboliques telles que le diabète et l’obésité. .
Mécanisme D'action
L’inhibiteur JNK VIII exerce ses effets en se liant de manière compétitive au site de liaison de l’ATP des JNK, empêchant ainsi la phosphorylation et l’activation des substrats en aval tels que c-Jun. Cette inhibition perturbe la voie de signalisation JNK, conduisant à une diminution des réponses cellulaires aux signaux de stress. Le composé inhibe préférentiellement JNK1, JNK2 et JNK3 avec une grande sélectivité, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans divers processus biologiques .
Composés similaires:
AS601245 : Un inhibiteur sélectif de JNK2 et JNK3, utilisé dans la recherche sur les maladies neurodégénératives.
Unicité de l’inhibiteur JNK VIII : L’inhibiteur JNK VIII se distingue par sa grande sélectivité pour JNK1, JNK2 et JNK3, ainsi que par son mécanisme d’inhibition réversible. Cette sélectivité réduit les effets hors cible et en fait un choix privilégié pour étudier les rôles spécifiques des JNK dans diverses maladies .
Analyse Biochimique
Biochemical Properties
JNK Inhibitor VIII interacts with JNK1, JNK2, and JNK3, showing inhibitory constants (Ki) of 2 nM, 4 nM, and 52 nM respectively . It exhibits excellent selectivity over 72 other kinases . The compound plays a significant role in the phosphorylation and dephosphorylation applications, particularly inhibiting the phosphorylation of c-Jun, a direct substrate of JNK, in HepG2 cells .
Cellular Effects
JNK Inhibitor VIII has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, it has been reported to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy .
Molecular Mechanism
JNK Inhibitor VIII exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive, reversible inhibitor of JNK, modifying the activity of numerous proteins that reside at the mitochondria or act in the nucleus . It inhibits the phosphorylation of c-Jun in HepG2 cells . Moreover, it has been found to inhibit TFEB phosphorylation and induce nuclear translocation of unphosphorylated TFEB and TFE3 .
Temporal Effects in Laboratory Settings
Over time, JNK Inhibitor VIII has been observed to have long-term effects on cellular function in laboratory settings. For instance, it has been reported to reduce colony formation and cell viability over time . More studies are needed to fully understand the stability, degradation, and long-term effects of JNK Inhibitor VIII.
Dosage Effects in Animal Models
The effects of JNK Inhibitor VIII vary with different dosages in animal models. While specific dosage effects of JNK Inhibitor VIII have not been extensively studied, it has been shown to slow patient-derived xenograft and syngeneic tumor growth in vivo .
Metabolic Pathways
JNK Inhibitor VIII is involved in several metabolic pathways. It is known to play a role in the JNK signaling pathway, which regulates many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Subcellular Localization
It has been reported that cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers , suggesting that it may localize to the lysosomes within the cell.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’inhibiteur JNK VIII est synthétisé par une série de réactions chimiques impliquant des composés de pyridinylamide. La synthèse implique généralement les étapes suivantes :
Formation du noyau de pyridinylamide : La structure du noyau est formée par une réaction de condensation entre un dérivé de pyridine et un amide.
Fonctionnalisation : Divers groupes fonctionnels sont introduits dans la structure du noyau par des réactions de substitution afin d’améliorer son activité inhibitrice.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir des niveaux de pureté élevés
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l’inhibiteur JNK VIII ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle le processus de synthèse en laboratoire. Cela implique l’optimisation des conditions réactionnelles, l’utilisation de réacteurs plus grands et l’utilisation de techniques de purification de qualité industrielle pour produire le composé en vrac .
Types de réactions:
Oxydation et réduction : L’inhibiteur JNK VIII peut subir des réactions d’oxydation et de réduction, ce qui peut modifier sa structure chimique et affecter son activité inhibitrice.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels du noyau de pyridinylamide sont remplacés par d’autres groupes pour modifier ses propriétés
Réactifs et conditions courants:
Agents oxydants : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés dans les réactions d’oxydation.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés dans les réactions de réduction.
Solvants : Des solvants organiques tels que le diméthylsulfoxyde (DMSO) ou l’acétonitrile sont souvent utilisés pour dissoudre le composé et faciliter les réactions
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de pyridinylamide substitués .
Comparaison Avec Des Composés Similaires
Uniqueness of JNK Inhibitor VIII: JNK Inhibitor VIII stands out due to its high selectivity for JNK1, JNK2, and JNK3, as well as its reversible inhibition mechanism. This selectivity reduces off-target effects and makes it a preferred choice for studying the specific roles of JNKs in various diseases .
Propriétés
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894804-07-0 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


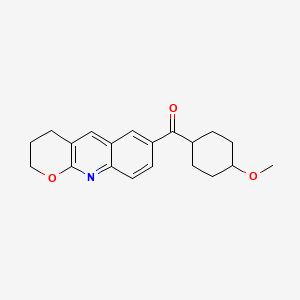
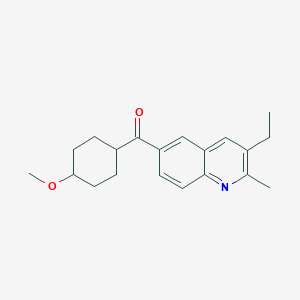

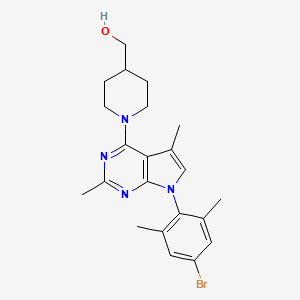
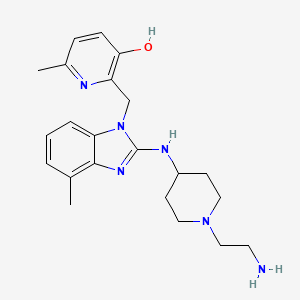
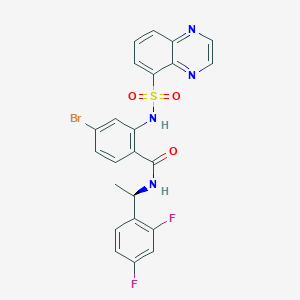
![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)



![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)
